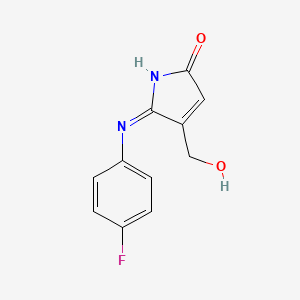
5-(4-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrol-2-one core substituted with a hydroxymethyl group and a 4-fluorophenylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino acid derivative or a diketone.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Substitution with 4-Fluorophenylamino Group: The final step involves the substitution of the amino group with a 4-fluorophenyl group, typically through a nucleophilic substitution reaction using 4-fluoroaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2H-pyrrol-2-one: Lacks the 4-fluorophenylamino group, making it less versatile in certain reactions.
5-Amino-4-(hydroxymethyl)-2H-pyrrol-2-one: Lacks the fluorine substitution, which can affect its reactivity and biological activity.
5-((4-Chlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the 4-fluorophenylamino group in 5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. The fluorine atom can influence the compound’s electronic properties, stability, and interactions with biological targets.
Properties
CAS No. |
61610-43-3 |
|---|---|
Molecular Formula |
C11H9FN2O2 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-(4-fluorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |
InChI |
InChI=1S/C11H9FN2O2/c12-8-1-3-9(4-2-8)13-11-7(6-15)5-10(16)14-11/h1-5,15H,6H2,(H,13,14,16) |
InChI Key |
WBHAULMKXSAKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=CC(=O)N2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















